
N'-Methylacetohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Methylacetohydrazide hydrochloride: is an organic compound with the molecular formula C₃H₉ClN₂O. It is a derivative of hydrazine and is known for its diverse physical, chemical, and biological properties. This compound is commonly used in various fields of research and industry due to its unique characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N’-Methylacetohydrazide hydrochloride can be synthesized by reacting methyl acetate with hydrazine, followed by the subsequent reaction of the resulting product with nitrous acid. The reaction typically proceeds under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the synthesis of N’-Methylacetohydrazide hydrochloride involves the use of large-scale reactors and precise control of reaction parametersThe product is then purified through recrystallization with hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions: N’-Methylacetohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N’-Methylacetohydrazide hydrochloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N’-Methylacetohydrazide hydrochloride is used as a synthetic reagent in organic synthesis. It is employed in the preparation of various chemicals, including carbonyl compounds and heterocyclic compounds.
Biology: In biological research, N’-Methylacetohydrazide hydrochloride is studied for its antimicrobial, anti-inflammatory, and anti-tumor properties. It has shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Wirkmechanismus
The mechanism of action of N’-Methylacetohydrazide hydrochloride involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting specific enzymes or interfering with cellular processes. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
- Acetic acid, 2-methylhydrazide
- 1-Acetyl-2-methylhydrazine
- N-Methylacetohydrazonic acid
Uniqueness: N’-Methylacetohydrazide hydrochloride stands out due to its unique combination of physical, chemical, and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C3H9ClN2O |
|---|---|
Molekulargewicht |
124.57 g/mol |
IUPAC-Name |
N'-methylacetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H8N2O.ClH/c1-3(6)5-4-2;/h4H,1-2H3,(H,5,6);1H |
InChI-Schlüssel |
MITXLWXLPCHRLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


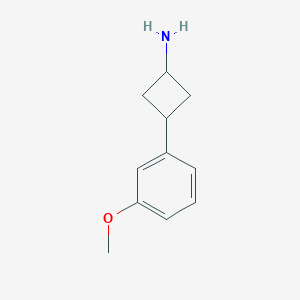
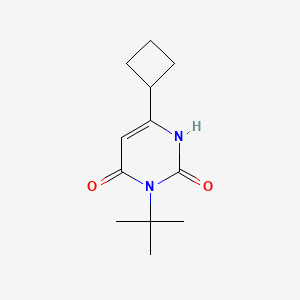
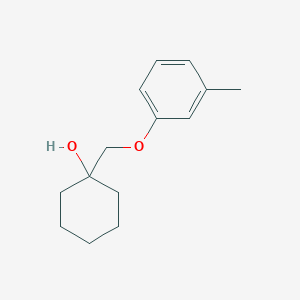
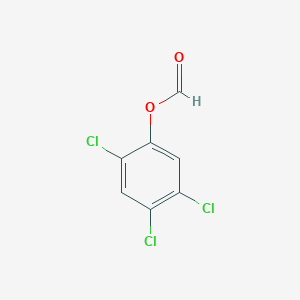

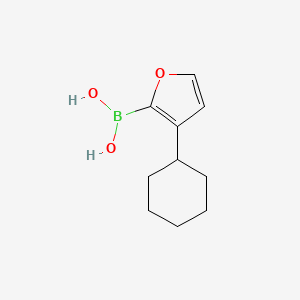
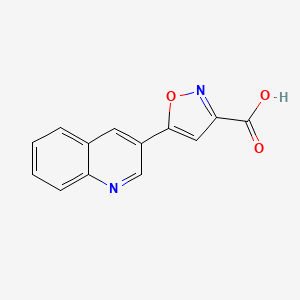
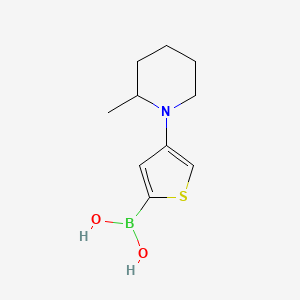



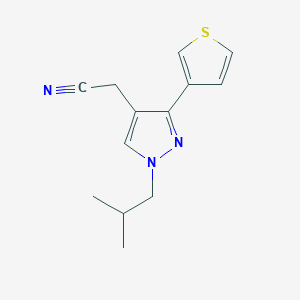

![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
